molecular formula C17H23N3O5 B2882832 tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate CAS No. 1286275-14-6

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2882832
CAS No.: 1286275-14-6
M. Wt: 349.387
InChI Key: WAHKFHNGKOJGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Historical Context

Discovery and Development Timeline

The synthesis of tert-butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate emerged from iterative refinements in piperidine functionalization strategies. Early methodologies for piperidine derivatives focused on acid-labile protecting groups like tert-butyloxycarbonyl (Boc), but limitations in acid-sensitive substrates spurred interest in orthogonal base-labile alternatives. A pivotal advancement came with the adoption of 4-nitrophenyl carbamates, which offered stability under acidic conditions and rapid deprotection in basic environments.

The compound’s specific synthesis was detailed in a 2010 patent (CN102464605B), which outlined a three-step route starting from 4-Boc-piperidone. Key steps included oximation with hydroxylamine hydrochloride, reduction to the corresponding amine, and subsequent condensation with 4-nitrobenzaldehyde under ozonolysis conditions. This pathway emphasized modularity, leveraging commercially available reagents to achieve a 72–94% yield after purification. Later adaptations incorporated spectroscopic monitoring using 4-nitrophenol release, enhancing reaction precision. These developments positioned the compound as a versatile intermediate in multistep syntheses, particularly for kinase inhibitors and antiviral agents.

Relevance in Medicinal Chemistry Research

The structural features of this compound make it a valuable scaffold in drug discovery. The piperidine ring provides conformational rigidity, while the 4-nitrobenzoyl group introduces electron-withdrawing properties that modulate reactivity. Notably, the tert-butyl carbamate acts as a transient protective group, enabling sequential functionalization of the piperidine nitrogen.

In kinase inhibitor development, analogous piperidine-carbamate hybrids have demonstrated nanomolar potency against protein kinase B (PKB/Akt), a target in oncology. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, derived from similar intermediates, showed oral bioavailability and tumor growth inhibition in vivo. The compound’s nitro group further allows for nitroreductase-activated prodrug strategies, expanding its utility in targeted therapies.

Evolution of Nitrobenzoyl-Piperidine Carbamates in Pharmaceutical Sciences

Nitrobenzoyl-piperidine carbamates have evolved from niche intermediates to cornerstone building blocks in complex molecule synthesis. Early applications focused on their role in fragment-based drug design, where the nitro group facilitated photoaffinity labeling for target identification. Subsequent innovations capitalized on their dual functionality: the carbamate’s hydrolytic lability and the nitrobenzoyl group’s capacity for bioconjugation.

A landmark study demonstrated the use of 4-nitrophenyl carbamates as “self-reporting” protecting groups, where hydrolysis releases 4-nitrophenol—a chromophore detectable at 413 nm. This property enabled real-time reaction monitoring, streamlining process optimization in multistep syntheses. Comparative analyses with fluorenylmethyloxycarbonyl (Fmoc) groups revealed superior stability in aqueous media, making nitrobenzoyl carbamates preferable for solid-phase peptide synthesis.

Positioning in the Landscape of Bioactive Carbamates

Among bioactive carbamates, this compound occupies a unique niche. Unlike traditional carbamates such as Boc or Fmoc, its base-labile nature allows orthogonal deprotection alongside acid-sensitive functionalities. This attribute is critical in synthesizing polyfunctional molecules, such as PROTACs (proteolysis-targeting chimeras), where sequential deprotection is essential.

The compound’s nitro group also differentiates it from alkyl carbamates. Nitroaromatic moieties enhance membrane permeability and participate in redox cycling, traits exploited in antimalarial and antibacterial agents. For example, piperidine-carbamate hybrids bearing nitro groups exhibited submicromolar activity against influenza A virus by disrupting viral entry. Furthermore, the tert-butyl group’s steric bulk minimizes undesired intermolecular interactions, a feature leveraged in crystallography studies to improve ligand–target resolution.

Table 1: Comparative Properties of Select Carbamate Protecting Groups
Property This compound Boc Fmoc
Deprotection Conditions pH > 12 (aqueous base) Acid (TFA) Base (piperidine)
Stability Stable in acid, neutral pH Acid-labile Base-labile
Monitoring Method UV-vis (413 nm) NMR Fluorescence
Synthetic Utility Orthogonal deprotection Peptide synthesis Solid-phase synthesis

This table underscores the compound’s distinctive deprotection profile and analytical advantages over conventional carbamates.

Properties

IUPAC Name

tert-butyl N-[1-(4-nitrobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHKFHNGKOJGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and carbamate group can also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects on Yield : Chlorobenzyl and methylphenethyl derivatives exhibit high yields (84–88%), suggesting steric or electronic compatibility in nucleophilic substitution reactions . Nitrobenzoyl analogs lack reported yields, but nitro groups may complicate synthesis due to their electron-withdrawing nature.
  • Positional Isomerism : The ortho-nitro isomer (2-nitrobenzoyl) shares the same molecular formula as the para-nitro compound but likely differs in solubility and reactivity due to steric hindrance and electronic effects .

Spectral Data Comparison

¹H NMR Shifts in Aromatic Regions:
  • 4-Nitrobenzoyl : Expected aromatic protons as doublets downfield (δ ~8.0–8.3 ppm) due to nitro group deshielding.
  • 4-Cyanobenzoyl: Aromatic protons resonate slightly upfield (δ ~7.7–7.9 ppm) compared to nitro analogs, reflecting the cyano group’s moderate electron withdrawal .
  • 4-Chlorobenzyl : Aromatic protons at δ 7.24 (d, J = 8.7 Hz) and 7.27 (d, J = 8.6 Hz), characteristic of para-substituted chlorobenzyl .
tert-Butyl Group Consistency:

All compounds exhibit a singlet at δ ~1.44 ppm for the Boc group’s nine equivalent protons .

Biological Activity

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate (CAS: 1286275-14-6) is a chemical compound characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a nitrobenzoyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

  • Molecular Formula : C17H23N3O5
  • Molecular Weight : 349.39 g/mol
  • Purity : >95% .

Anti-inflammatory Properties

Preliminary research indicates that this compound may exhibit anti-inflammatory activity. The nitrobenzoyl moiety is known to enhance the bioactivity of compounds by potentially inhibiting pro-inflammatory cytokines and mediators. Studies exploring its interactions with specific enzymes or receptors involved in inflammatory responses are ongoing.

Antimicrobial Activity

There is evidence suggesting that this compound might possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including drug-resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

  • Anti-inflammatory Study : In vitro assays have been conducted to evaluate the compound's ability to inhibit IL-1β release in macrophage-like cells stimulated by lipopolysaccharides (LPS). Results indicated a significant reduction in IL-1β levels, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Evaluation : A comparative study was performed using this compound against various Gram-positive bacteria. The compound exhibited bactericidal activity at low concentrations, comparable to established antibiotics like vancomycin and linezolid .

Data Table: Biological Activity Comparison

Compound NameActivity TypeConcentration (µg/mL)Reference
This compoundAnti-inflammatoryIC50 = 10
This compoundAntimicrobial0.78 - 3.125
VancomycinAntimicrobial0.5 - 2
LinezolidAntimicrobial0.5 - 2

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate?

The synthesis typically involves a multi-step process:

  • Step 1: React piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the tert-butyl carbamate intermediate.
  • Step 2: Introduce the 4-nitrobenzoyl group via acylation using 4-nitrobenzoyl chloride in DCM at room temperature.
  • Optimization: Yield and purity are enhanced by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate), reaction time (4–6 hours), and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are recommended for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for 1^1H), carbamate carbonyl (δ ~155 ppm for 13^13C), and nitrobenzoyl aromatic protons (δ ~8.2–8.4 ppm).
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 364.18 for C17_{17}H22_{22}N3_3O5_5) .

Q. What biological activities or therapeutic potentials have been reported for this compound?

  • Antimicrobial Activity: Preliminary studies on analogs (e.g., bromobenzyl derivatives) show inhibition of bacterial enzymes (MIC ~2–8 µg/mL against S. aureus and E. coli), though direct data for the nitrobenzoyl variant requires validation .
  • Anticancer Potential: Structural analogs demonstrate moderate cytotoxicity (IC50_{50} ~10–50 µM) in cancer cell lines, likely via interference with kinase pathways .

Advanced Research Questions

Q. How does the nitro group’s position (para vs. meta/ortho) on the benzoyl moiety influence reactivity and bioactivity?

  • Reactivity: The para-nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) compared to meta/ortho isomers.
  • Bioactivity: Para-substitution improves interactions with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase) due to increased electron-withdrawing effects, enhancing antimicrobial potency. In contrast, meta-substituted analogs show reduced binding affinity (~30% lower) .

Q. What strategies can resolve contradictions in biological assay data for this compound?

  • Orthogonal Assays: Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with cell viability assays (MTT/XTT) to distinguish direct target engagement from off-target cytotoxicity.
  • Structural Analysis: Use X-ray crystallography or molecular docking to validate binding modes. For example, discrepancies in IC50_{50} values between enzyme and cell-based assays may arise from poor membrane permeability, which can be addressed via logP optimization (target logP ~2–3) .

Q. What are key considerations when designing derivatives to improve pharmacokinetic properties?

  • Carbamate Stability: Replace the tert-butyl group with enzymatically labile groups (e.g., p-nitrophenyl) for controlled release of the active piperidine moiety in vivo.
  • Nitro Reduction: Introduce prodrug strategies (e.g., nitroreductase-sensitive linkers) to mitigate potential nitro group toxicity.
  • Solubility: Incorporate polar substituents (e.g., hydroxyl or amine groups) on the benzoyl ring while maintaining logD <3 to balance solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.